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Compound of Interest

Compound Name: Anticancer agent 134

Cat. No.: B12383700

An In-Depth Technical Guide to the Initial Safety, Tolerability, and Mechanism of Action of AGI-
134

Introduction

AGI-134 is a synthetic glycolipid immunomodulator designed for the intratumoral treatment of
solid tumors.[1] As a fully synthetic alpha-Gal (Galal-3GalB1-4GIcNAc) molecule, AGI-134
leverages the natural, pre-existing human immune system to initiate a targeted anti-tumor
response.[2] Humans do not express the a-Gal epitope, but produce abundant, high-affinity
anti-Gal antibodies in response to gut bacteria.[3] AGI-134 works by spontaneously
incorporating into the plasma membrane of cancer cells, thereby "painting” them with the a-Gal
epitope. This triggers a powerful, localized immune cascade, converting the tumor into an in
situ autologous vaccine and stimulating a systemic, tumor-specific T-cell mediated immunity.
This guide provides a detailed overview of the initial clinical safety and tolerability data for AGI-
134, its mechanism of action, and the protocols of key preclinical and clinical studies.

Clinical Safety and Tolerability: Phase 1/2a Study
(NCT03593226)

The first-in-human trial of AGI-134 was a Phase 1/2a, multi-center, open-label study designed
to evaluate the safety, tolerability, and biological activity of intratumorally administered AGI-134
in patients with unresectable metastatic solid tumors. The study met its primary endpoint,
demonstrating that AGI-134 is safe and well-tolerated.

Quantitative Safety and Tolerability Data Summary
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The study was conducted in two parts: an accelerated dose-escalation phase (Part 1) and a

dose-expansion phase (Part 2).

Part 1: Dose Part 2: Dose

Parameter . . Overall
Escalation Expansion

Number of Patients 5 33 38

Dose-Limiting
Toxicities (DLTs)

None reported

Not applicable

None reported

Maximum Tolerated
Dose (MTD)

Not reached

Not applicable

Not reached

Recommended Phase
2 Dose (RP2D)

Determined to be up
to 200mg

Up to 200mg

Up to 200mg

Adverse Events (AES)

Found to be safe and

well tolerated

Treatment-related AEs
were transient and
mostly mild to

moderate

Generally well-

tolerated

Serious Drug-Related
AEs

None reported

Not detailed, but
described as
"generally well-
tolerated"

None reported

Clinical Efficacy and Immune Response Markers

Secondary endpoints included assessing the generation of an immune response and markers

of clinical efficacy.
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Biomarker / Clinical
Outcome

Finding

Percentage of Patients

Best Overall Response

Stable Disease

29% (11 of 38 patients)

Immune Cell Infiltration

(Injected Lesions)

Increase in T helper cells
(CD3+CD4+)

29% (5 of 17 evaluable)

Increase in Cytotoxic T cells
(CD3+CD8+)

35% (6 of 17 evaluable)

Increase in macrophages
(CD68+)

24% (4 of 17 evaluable)

Immune Cell Infiltration (Un-

injected Lesions)

Increase in T helper cells
(CD3+CD4+)

47% (8 of 17 evaluable)

Increase in Cytotoxic T cells
(CD3+CD8+)

47% (8 of 17 evaluable)

Increase in macrophages
(CD68+)

47% (5 of 17 evaluable)

Antigen Presenting Cells
(APCs)

Increase in conventional
dendritic cells (CD11c+
HLADR+)

59% (10 of 17 evaluable)

Humoral Response

Increase in Alpha-Gal

antibodies

Most patients analyzed

Experimental Protocols
Phase 1/2a Clinical Study Protocol (NCT03593226)

o Study Design: A Phase 1/2a, first-in-human, multi-center, open-label study.

o Objectives:

o Part 1 (Dose Escalation): To assess the safety and tolerability of intratumorally injected

AGI-134 as a monotherapy and determine the Maximum Tolerated Dose (MTD) and
Recommended Phase 2 Dose (RP2D).
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o Part 2 (Dose Expansion): To assess the safety, tolerability, and anti-tumor activity of AGI-
134 at the RP2D, both as a monotherapy and in combination with an immune checkpoint
inhibitor.

Patient Population: Patients with unresectable/metastatic solid tumors.
Treatment Regimen:
o AGI-134 administered via intratumoral (IT) injection.

o Dosing occurred once per cycle, with each cycle lasting three weeks, for a total of four
cycles.

o Dose levels evaluated in Part 1 included 25 mg, 50 mg, 100 mg, and 200 mg.

Assessments: Safety, tolerability, pharmacodynamic parameters, and a wide array of
biomarkers to validate the mechanism of action.

Preclinical In Vivo Melanoma Mouse Model Protocol

Animal Model: al1,3-galactosyltransferase knockout (a1,3GT-/-) mice, which, like humans,
do not express a-Gal epitopes and can produce anti-Gal antibodies.

Tumor Induction: Tumors were induced by subcutaneous (s.c.) injection of B16-F10 or
ovalbumin-expressing B16 (B16.0VA) melanoma cells into the flank. To study the abscopal
effect, secondary tumors were induced on the opposite flank.

Treatment: Once tumors reached a treatable size, they were injected intratumorally twice, 24
hours apart, with 1.0-1.25 mg of AGI-134 in PBS or PBS alone as a control.

Monitoring: Tumor growth was monitored for up to 32-90 days.
Endpoints:
o Primary tumor regression.

o Suppression of secondary, un-injected tumor development (abscopal effect).
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o Overall survival.

o Measurement of complement C5a in tumor homogenates via ELISA to confirm
complement activation.

Mechanism of Action and Signaling Pathways

AGI-134's mechanism of action converts the injected tumor into an in situ vaccine, initiating a
cascade that leads to systemic, specific anti-tumor immunity.

o Tumor Cell Labeling: Intratumorally injected AGI-134, a glycolipid, spontaneously inserts its
lipid tail into the cancer cell membrane, presenting the a-Gal epitope on the tumor cell
surface.

e Immune Recognition: The body's abundant, naturally occurring anti-Gal antibodies (IgG and
IgM) recognize and bind to the a-Gal epitopes now displayed on the tumor cells.

e Tumor Cell Lysis: This binding triggers two primary cytotoxic pathways:

o Complement-Dependent Cytotoxicity (CDC): Anti-Gal IgM and IgG binding activates the
classical complement cascade, leading to the formation of the Membrane Attack Complex
(MAC) and lysis of the tumor cells.

o Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells
are recognized by immune cells (e.g., NK cells), which then induce apoptosis.

¢ In Situ Vaccination and T-Cell Response:

o The destruction of tumor cells releases a host of tumor-associated antigens (TAAs) and
creates a pro-inflammatory microenvironment.

o Antigen-Presenting Cells (APCs), such as dendritic cells, are recruited to the tumor site
where they phagocytose the opsonized tumor cell debris.

o APCs process the TAAs and cross-present them to CD8+ T cells, leading to the activation
of a systemic, tumor-specific cytotoxic T-cell response against both the primary tumor and
distant metastases.
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Caption: Mechanism of action for AGI-134, from tumor cell labeling to systemic immunity.
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Caption: Workflow for the AGI-134 Phase 1/2a clinical trial (NCT03593226).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

